2-[(But-3-yn-2-yl)amino]benzoic acid, also known as 2-[(2R)-but-3-yn-2-yl]aminobenzoic acid, is an organic compound that incorporates a butynyl group attached to an amino group on a benzoic acid structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving benzoic acid derivatives and butynyl amines. Its structure allows for unique interactions in biological systems, making it a candidate for further pharmacological studies.
This compound falls under the category of amino acids and derivatives, which are crucial in biochemical processes. It is classified as an aromatic carboxylic acid due to the presence of the benzoic acid moiety.
The synthesis of 2-[(But-3-yn-2-yl)amino]benzoic acid can be achieved through several methods:
The reaction conditions often require controlled temperatures and specific pH levels to optimize yield and purity. For example, reflux conditions may be employed during esterification to ensure complete conversion of reactants.
The molecular formula for 2-[(But-3-yn-2-yl)amino]benzoic acid is with a molecular weight of 199.24 g/mol. The structure features:
The InChI key for this compound is POOBVOATKBYZQF-MRVPVSSYSA-N, and its SMILES representation is C[C@H](C#C)OC(=O)C1=CC=CC=C1C(=O)O.
The compound can participate in various chemical reactions:
These reactions typically require specific conditions, such as temperature control and the presence of catalysts or solvents that facilitate the desired transformations.
The mechanism by which 2-[(But-3-yn-2-yl)amino]benzoic acid exerts its effects involves:
The compound is expected to exhibit characteristics typical of aromatic compounds, including:
Key chemical properties include:
2-[(But-3-yn-2-yl)amino]benzoic acid has potential applications in:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5